

Potential therapeutic targets of (1,1-Dioxothiolan-3-yl)thiourea

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Compound of Interest

Compound Name: (1,1-Dioxothiolan-3-yl)thiourea

Cat. No.: B2840472

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An In-Depth Technical Guide to the Potential Therapeutic Targets of (1,1-Dioxothiolan-3-yl)thiourea

Disclaimer: Information regarding the specific compound **(1,1-Dioxothiolan-3-yl)thiourea** is not available in the public domain as of November 2025. This guide extrapolates potential therapeutic targets and biological activities based on the known properties of the constituent chemical moieties: thiourea and 1,1-dioxothiolan (sulfolane). The experimental protocols and quantitative data presented are representative examples from studies on related compounds.

Introduction

(1,1-Dioxothiolan-3-yl)thiourea is a novel chemical entity that combines two pharmacologically significant scaffolds: the thiourea group and a sulfolane ring. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The sulfolane moiety, a polar aprotic solvent, has also been incorporated into molecules with demonstrated anti-inflammatory and tumor cell growth inhibitory effects.[3][4] The synergistic or unique therapeutic potential of a compound integrating both these functionalities warrants significant investigation. This whitepaper aims to delineate the probable therapeutic targets of **(1,1-Dioxothiolan-3-yl)thiourea** by examining the established biological roles of its constituent parts.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on thiourea and sulfolane derivatives, **(1,1-Dioxothiolan-3-yl)thiourea** could be a promising candidate for development in several therapeutic areas.

Oncology

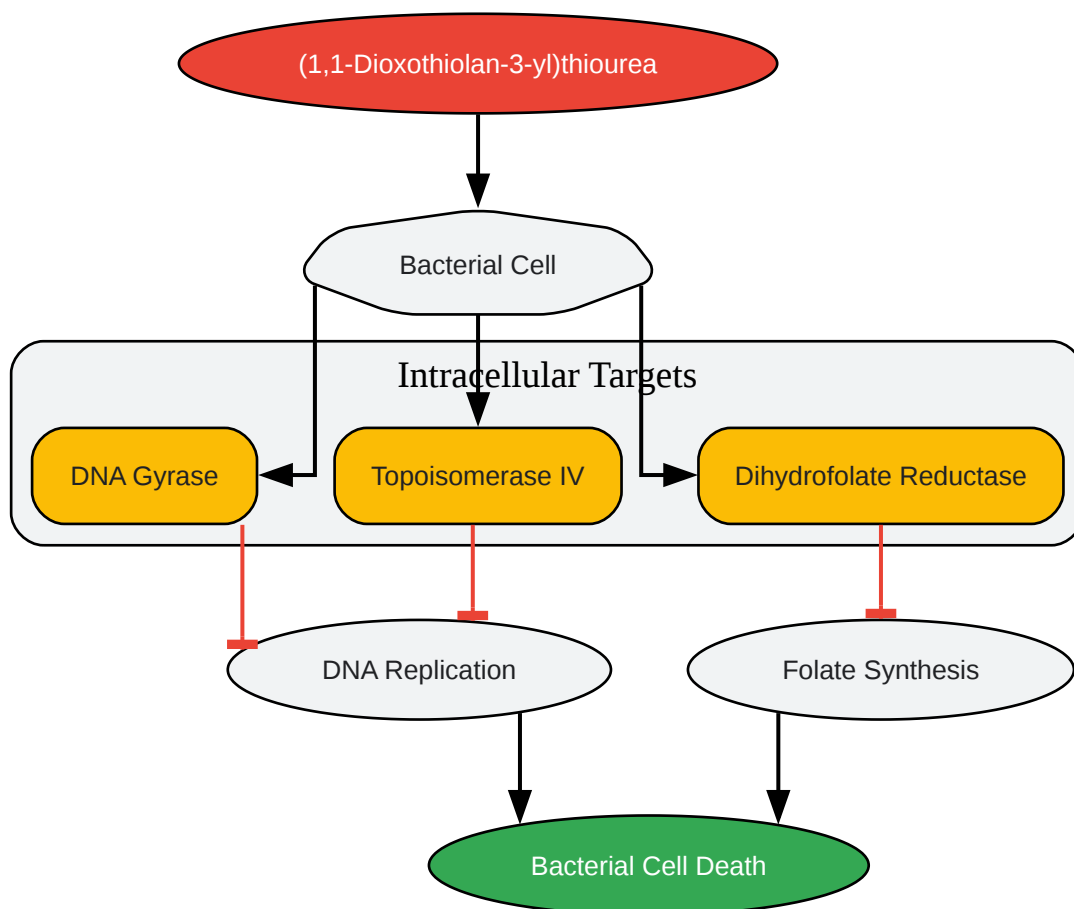
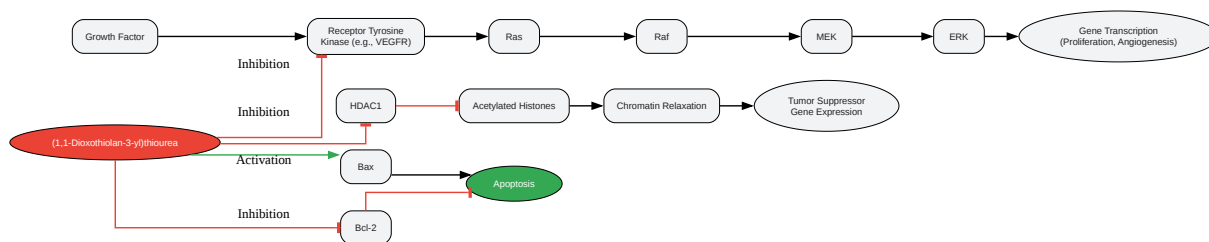
Thiourea derivatives have demonstrated considerable promise in cancer therapy by targeting various components of cell signaling pathways.[1]

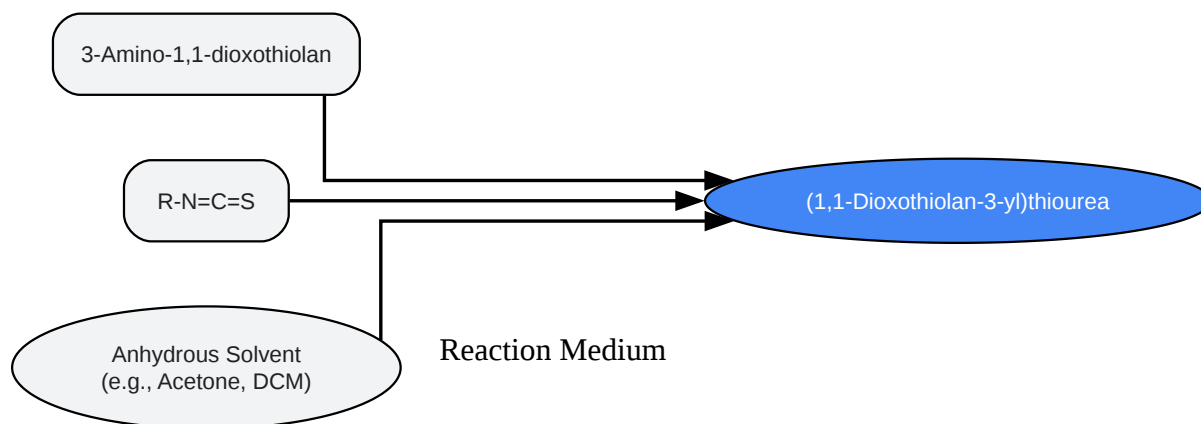
- **Kinase Inhibition:** Many thiourea-containing drugs, such as sorafenib and regorafenib, function as multi-kinase inhibitors, targeting key enzymes in cancer progression like VEGFR, PDGFR, and Raf kinases.[5]
- **Histone Deacetylase (HDAC) Inhibition:** Some urea and thiourea derivatives have shown inhibitory activity against HDACs, particularly HDAC1, which are crucial for the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]
- **Induction of Apoptosis:** Thiourea derivatives can induce programmed cell death in cancer cells through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

Table 1: Representative Quantitative Data for Anticancer Activity of Thiourea Derivatives

| Compound Class | Cancer Cell Line | IC50 (μM) | Target(s) |
|------------------------------|------------------------------|---------------|---------------|
| Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | Not specified |
| Phosphonate thiourea | Pancreatic, Prostate, Breast | 3 - 14 | Not specified |
| Bis-thiourea | Leukemia | 1.50 | Not specified |
| Lenalidomide-thiourea hybrid | Caki (Renal) | 9.88 | HDAC1 |

DOT Script for a Potential Anticancer Signaling Pathway





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